



Application Notes: Identifying TIM-3 Positive T-Cells Using Flow Cytometry

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Compound of Interest				
Compound Name:	I3MT-3			
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of TIM-3 positive T-cells using multi-color flow cytometry. T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), also known as HAVCR2, is a critical immune checkpoint receptor involved in T-cell exhaustion and immune tolerance.[1][2] Monitoring the expression of TIM-3 on T-cells is crucial for understanding immune responses in the context of cancer, chronic infections, and autoimmune diseases.[2][3]

Introduction to TIM-3 in T-Cell Biology

TIM-3 is a type I transmembrane protein that is upregulated on activated T-cells, particularly T helper 1 (Th1) and cytotoxic T lymphocyte (Tc1) cells. It is also expressed on regulatory T-cells (Tregs) and various innate immune cells. The interaction of TIM-3 with its primary ligand, Galectin-9, triggers inhibitory signals that suppress T-cell effector functions, such as cytokine production and proliferation, leading to a state of T-cell exhaustion.[1][4] TIM-3 is often co-expressed with other inhibitory receptors like PD-1 and LAG-3 on exhausted T-cells.[1][5]

Flow Cytometry Panel Design for TIM-3+ T-Cells

The design of a robust multi-color flow cytometry panel is critical for the accurate identification and phenotyping of TIM-3 positive T-cells. The selection of appropriate antibodies, fluorochromes, and controls is essential to minimize spectral overlap and ensure data quality.

Recommended Fluorochrome Selection:



When designing a panel, it is important to match the brightness of the fluorochrome with the expression level of the antigen. Brighter fluorochromes should be used for markers with low expression, while dimmer fluorochromes can be used for highly expressed markers.[6]

Example Multi-Color Flow Cytometry Panel:

This table provides a validated panel for the characterization of T-cell exhaustion markers, including TIM-3.[5]

Marker	Clone	Fluorochrome	Purpose
CD3	UCHT1	mFluor™ Violet 450	T-cell lineage marker
CD4	RPA-T4	mFluor™ Violet 500	Helper T-cell marker
CD8	RPA-T8	Alexa Fluor® 700	Cytotoxic T-cell marker
PD-1	EH12.2H7	Alexa Fluor® 647	Exhaustion marker
TIM-3	F38-2E2	PE	Primary exhaustion marker of interest
LAG-3	11C3C65	mFluor™ Violet 610	Exhaustion marker
Viability Dye	-	e.g., Zombie NIR™	Exclude dead cells

Experimental Protocols

A. Peripheral Blood Mononuclear Cell (PBMC) Isolation

- Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
- Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
- Collect the mononuclear cell layer and transfer to a new conical tube.



- Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
- Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) and perform a
 cell count.

B. Staining Protocol for T-Cell Exhaustion Panel

This protocol is adapted from a validated method for staining human PBMCs.[5]

- Aliquot 1 x 10⁶ PBMCs per sample into 5 mL flow cytometry tubes.
- Wash the cells with 2 mL of Staining Buffer (e.g., PBS with 1% BSA) by centrifuging at 300 x g for 5 minutes. Decant the supernatant.
- (Optional but Recommended) Block Fc receptors by adding blocking IgG (1 µg IgG/10^6 cells) and incubating for 10 minutes at room temperature. This step helps to reduce non-specific antibody binding.
- Add the predetermined optimal concentration of each primary conjugated antibody to the appropriate tubes. Vortex gently.
- To a separate tube, add the corresponding isotype control antibodies as a negative control.
 Vortex gently.
- Incubate the tubes for 30-45 minutes at room temperature in the dark.
- Wash the cells with 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.
- Resuspend the cell pellet in 200-500 μL of Staining Buffer for flow cytometry acquisition.

Data Analysis and Gating Strategy

A sequential gating strategy is crucial for accurately identifying TIM-3 positive T-cell populations.





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Caption: Gating strategy for identifying TIM-3+ T-cells.

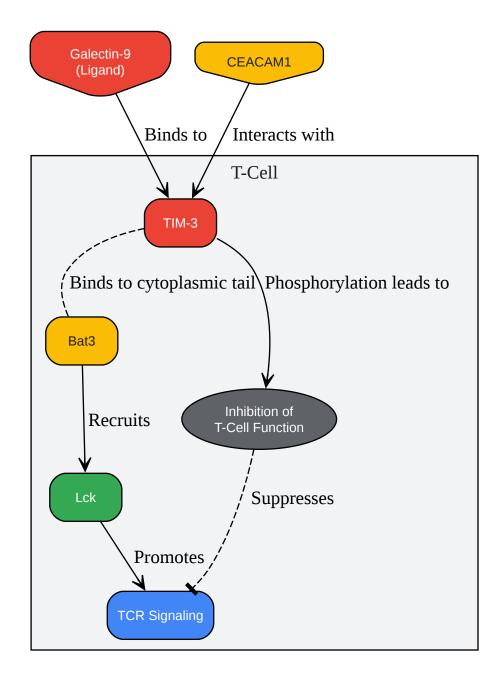
Gating Strategy Description:

- Singlet Gate: Begin by gating on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude cell doublets and aggregates.
- Viability Gate: From the singlet population, gate on viable cells by excluding cells that have taken up the viability dye.
- Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic forward and side scatter properties (FSC-A vs. SSC-A).[8]
- T-Cell Gate: Within the lymphocyte gate, identify T-cells by gating on CD3 positive cells.[5]
- T-Cell Subset Gate: From the CD3+ population, differentiate between CD4+ helper T-cells and CD8+ cytotoxic T-cells.[5]
- TIM-3+ Gate: Finally, within both the CD4+ and CD8+ T-cell gates, identify the TIM-3 positive populations.

TIM-3 Signaling Pathway

The signaling pathway of TIM-3 is complex and can lead to T-cell inhibition. Upon binding to its ligand, such as Galectin-9, the tyrosine residues in the cytoplasmic tail of TIM-3 become phosphorylated.[4] This phosphorylation event leads to the recruitment of downstream signaling molecules that ultimately suppress T-cell receptor (TCR) signaling and T-cell function. [9] Another important interaction is with CEACAM1, which can lead to the release of Bat3 from the TIM-3 cytoplasmic tail, resulting in the inactivation of Lck and downregulation of TCR signaling.[10]





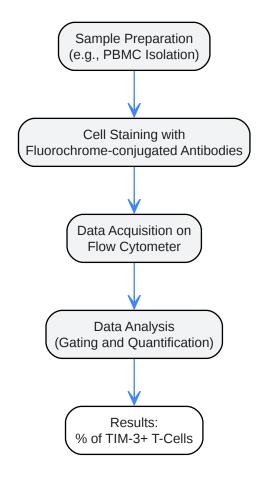
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Caption: Simplified TIM-3 signaling pathway in T-cells.

Experimental Workflow

The overall workflow for identifying TIM-3 positive T-cells involves sample preparation, antibody staining, data acquisition on a flow cytometer, and subsequent data analysis.





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Caption: Experimental workflow for TIM-3+ T-cell identification.

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